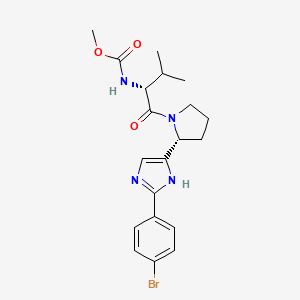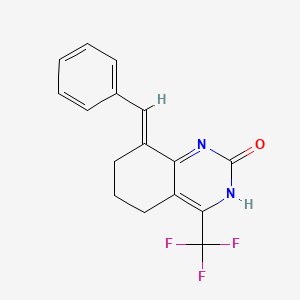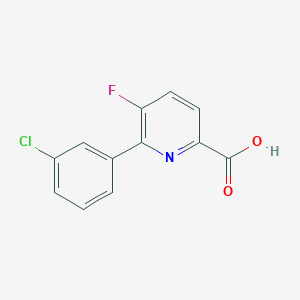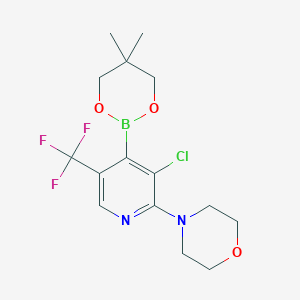![molecular formula C40H42BNO2 B13726969 4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis and pharmaceutical applications. Boronic esters are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid.
Reduction: Formation of the corresponding borane.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .
Wissenschaftliche Forschungsanwendungen
4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester is used extensively in scientific research, including:
Chemistry: As a reagent in organic synthesis and cross-coupling reactions.
Biology: In the development of boron-containing drugs and bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action for 4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound facilitates the transfer of an organic group from boron to palladium, enabling the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Biphenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
- Phenylboronic Acid Pinacol Ester
Uniqueness
4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester is unique due to its specific structural features, which provide distinct reactivity and selectivity in cross-coupling reactions. Its ability to form stable boronic ester intermediates makes it particularly valuable in complex organic syntheses .
Eigenschaften
Molekularformel |
C40H42BNO2 |
|---|---|
Molekulargewicht |
579.6 g/mol |
IUPAC-Name |
3-methyl-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C40H42BNO2/c1-28(2)30-13-15-32(16-14-30)34-19-23-36(24-20-34)42(35-21-17-33(18-22-35)31-11-9-8-10-12-31)37-25-26-38(29(3)27-37)41-43-39(4,5)40(6,7)44-41/h8-28H,1-7H3 |
InChI-Schlüssel |
KDAGRMNAMXCZAZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13726886.png)



![(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13726911.png)
![2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)


![1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole](/img/structure/B13726929.png)
![Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13726934.png)




